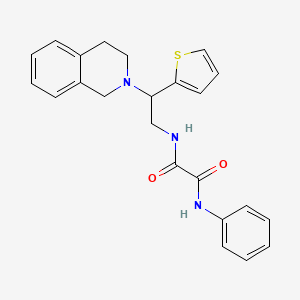

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is a synthetic compound characterized by its complex structure, which includes a combination of a dihydroisoquinoline, thiophene, and oxalamide moiety. This compound’s unique molecular configuration grants it various chemical and biological properties, making it a subject of interest in multiple fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps:

Formation of the dihydroisoquinoline moiety: : This is typically done through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline structure.

Introduction of the thiophene ring: : The thiophene component can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using suitable thiophene boronic acids or stannanes.

Formation of the oxalamide linkage: : The final step involves reacting the dihydroisoquinoline-thiophene intermediate with an appropriate oxalyl chloride to form the oxalamide.

Industrial Production Methods

Industrially, the synthesis can be scaled up by using continuous flow chemistry to ensure better control over reaction conditions and higher yields. Catalysts and reagents are typically optimized for cost and efficiency, focusing on sustainable and green chemistry practices.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide undergoes several types of chemical reactions:

Oxidation: : This compound can be oxidized under mild conditions to introduce oxygen functionalities or break down the molecular structure.

Reduction: : Various reducing agents can be used to convert the oxalamide to different amine derivatives.

Substitution: : It readily undergoes electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acetic acid.

Reduction: : Lithium aluminium hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

Substitution: : Using reagents such as halogens (Br₂, Cl₂) or nucleophiles (NaOH, NH₃).

Major Products Formed

From Oxidation: : Carboxylic acids, quinones.

From Reduction: : Amines, alcohols.

From Substitution: : Halogenated derivatives, amides.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: : Used as a ligand in transition metal complexes for catalytic reactions.

Material Science: : Incorporated into polymers for enhanced mechanical properties and conductivity.

Biology

Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, impacting various metabolic pathways.

Molecular Probes: : Utilized as fluorescent probes in cellular imaging studies.

Medicine

Drug Design: : Explored as a lead compound for developing new pharmaceuticals targeting neurological disorders.

Therapeutic Agents: : Investigated for anti-inflammatory, antiviral, and anticancer properties.

Industry

Dye Synthesis: : Intermediate in the synthesis of dyes and pigments.

Pesticides: : Precursor for bioactive compounds used in agrochemicals.

Mecanismo De Acción

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide exerts its effects involves:

Binding to molecular targets: : Such as enzymes or receptors, often involving π-π stacking or hydrogen bonding.

Pathway Modulation: : Influencing biochemical pathways by inhibiting or activating key enzymes, altering cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-phenyloxalamide

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(benzofuran-2-yl)ethyl)-N2-phenyloxalamide

Uniqueness

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide stands out due to:

Unique Thiophene Ring: : Provides distinct electronic and steric properties compared to furan or pyridine analogs.

Enhanced Bioactivity: : Specific to its molecular interactions and pathways modulated.

There you have it! This compound's multifaceted nature makes it a fascinating topic in the realms of science and industry. What's your next move with this compound?

Actividad Biológica

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is a synthetic compound notable for its complex structure and potential biological activities. This oxalamide derivative incorporates elements from isoquinoline and thiophene, suggesting a diverse range of pharmacological properties. Understanding its biological activity is essential for exploring its potential therapeutic applications.

- Molecular Formula : C22H23N3O2S2

- Molecular Weight : 425.6 g/mol

- CAS Number : 954618-48-5

Synthesis

The synthesis of this compound involves multi-step reactions utilizing various organic precursors. The process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. In studies evaluating similar derivatives, notable inhibition zones were observed against various bacterial strains, including Staphylococcus aureus and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| N1-(...)-oxalamide | Candida albicans | 0.8 µg/mL |

Antioxidant Activity

The compound has also demonstrated antioxidant properties in various assays, such as the DPPH radical scavenging assay. These findings suggest that the compound could protect against oxidative stress, which is implicated in numerous diseases .

Table 2: Antioxidant Activity Assay Results

| Compound | IC50 (µg/mL) | Method Used |

|---|---|---|

| N1-(...)-oxalamide | 25 | DPPH Scavenging Assay |

| Standard (Ascorbic Acid) | 10 | DPPH Scavenging Assay |

The biological activity of this compound is believed to involve interactions with specific biological targets. Molecular docking studies have suggested that the compound can bind effectively to enzymes and receptors involved in microbial resistance and oxidative stress pathways .

Case Studies

In a recent study exploring the efficacy of thiophene derivatives, researchers found that compounds similar to N1-(...)-oxalamide exhibited promising results in both antimicrobial and antioxidant assays. The study highlighted the potential for these compounds to be developed further for therapeutic use against infections and oxidative damage .

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c27-22(23(28)25-19-9-2-1-3-10-19)24-15-20(21-11-6-14-29-21)26-13-12-17-7-4-5-8-18(17)16-26/h1-11,14,20H,12-13,15-16H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEPQBJIYVSDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.